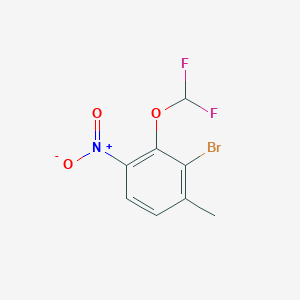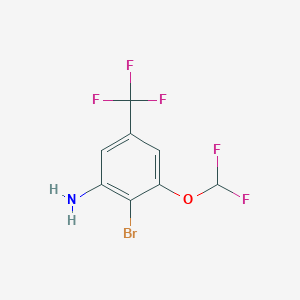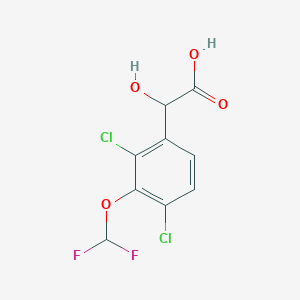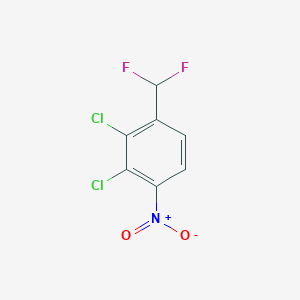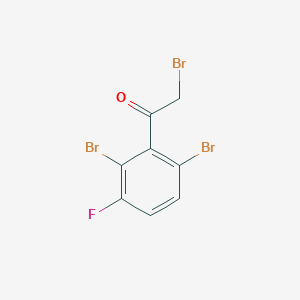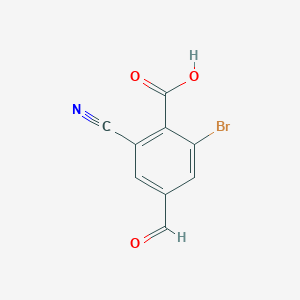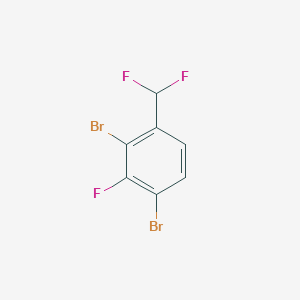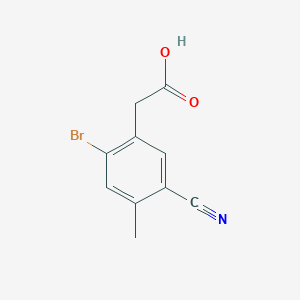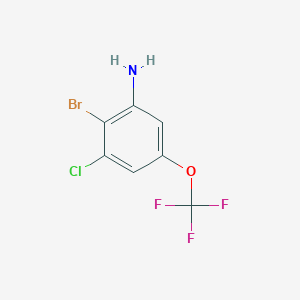
2-Bromo-3-chloro-5-(trifluoromethoxy)aniline
Overview
Description
“2-Bromo-3-chloro-5-(trifluoromethoxy)aniline” is a chemical compound that has gained significant attention due to its potential applications in various fields of research and industry. It is similar to “5-Bromo-2-(trifluoromethoxy)aniline (5-BTA)”, a drug that inhibits the activity of cell proliferation and has been shown to be effective in inhibiting the growth of certain cancer cells .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-chloro-5-(trifluoromethoxy)aniline” consists of a benzene ring substituted with bromine, chlorine, and a trifluoromethoxy group . The exact structure can be represented by the SMILES string:NC1=C(Br)C=CC(OC(F)(F)F)=C1 . Chemical Reactions Analysis
“2-Bromo-3-chloro-5-(trifluoromethoxy)aniline” can participate in various chemical reactions. For instance, it was used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease . The exact reaction mechanisms and conditions would depend on the specific synthesis or application.Physical And Chemical Properties Analysis
“2-Bromo-3-chloro-5-(trifluoromethoxy)aniline” is a yellow liquid with a molecular weight of 256.02 g/mol . It has a density of 1.675 g/mL at 25 °C and a refractive index of 1.522 .Mechanism of Action
While the exact mechanism of action for “2-Bromo-3-chloro-5-(trifluoromethoxy)aniline” is not specified in the search results, it’s worth noting that similar compounds, like “5-Bromo-2-(trifluoromethoxy)aniline (5-BTA)”, are known to inhibit the activity of cell proliferation and block cellular proliferation by inhibiting enzymes such as protein kinases .
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-3-chloro-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-6-4(9)1-3(2-5(6)13)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJGITPZICYMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-5-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



